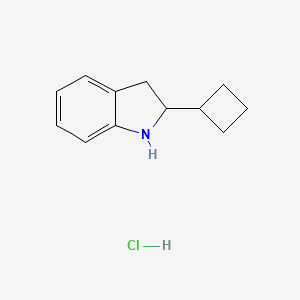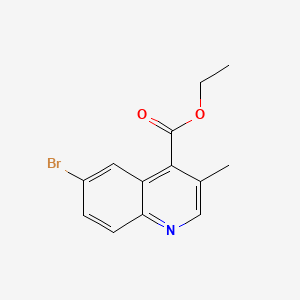![molecular formula C10H19FN2O4S B13458865 tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorosulfonyl-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via a sulfonylation reaction using a fluorosulfonylating agent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the fluorosulfonyl and pyrrolidine functionalities.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group used in organic synthesis, but with different reactivity and applications.
Fluorosulfonyl-substituted pyrrolidines: Compounds with similar fluorosulfonyl groups but different substituents on the pyrrolidine ring.
Uniqueness
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where both the protective carbamate group and the reactive fluorosulfonyl group are required.
Propriétés
Formule moléculaire |
C10H19FN2O4S |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
tert-butyl N-[[(2S)-1-fluorosulfonylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-7-8-5-4-6-13(8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Clé InChI |
LOWQYVSJKLPHJK-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1S(=O)(=O)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCN1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)






![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)

